1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C12H10BrNO2 This compound is characterized by the presence of a bromine atom attached to an ethyl-substituted phenyl ring, which is further connected to a pyrrole-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2,5-dione typically involves the following steps:
Bromination: The starting material, 2-ethylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform.
Pyrrole Formation: The brominated product is then subjected to a reaction with a suitable pyrrole precursor, such as pyrrole-2,5-dione, under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides under basic conditions.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Amines, thiols, and ethers.
Oxidation Products: Corresponding oxides.
Reduction Products: Amines and alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2,5-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde
- 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde
- 1-(4-bromo-2-ethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
Uniqueness
1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern and the presence of both bromine and pyrrole-2,5-dione moieties, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
1-(4-bromo-2-ethylphenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-8-7-9(13)3-4-10(8)14-11(15)5-6-12(14)16/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAIIRWQDBLKNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)N2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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